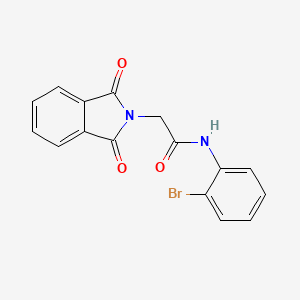![molecular formula C15H9F3N2OS B3749388 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone](/img/structure/B3749388.png)
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone
Vue d'ensemble
Description
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in non-small cell lung cancer (NSCLC).
Mécanisme D'action
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase. It binds to the receptor and prevents the binding of ATP, thereby inhibiting the phosphorylation of downstream signaling molecules and the activation of cell proliferation and survival pathways.
Biochemical and Physiological Effects:
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone is a highly specific inhibitor of the EGFR tyrosine kinase, which makes it a valuable tool for studying the role of this receptor in cancer development and progression. However, its low solubility in water and its toxicity at high concentrations can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of the potential use of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone in combination with other targeted therapies for cancer treatment. Finally, the development of new drug delivery systems that can improve the solubility and bioavailability of 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone could also be an area of future research.
Applications De Recherche Scientifique
4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in NSCLC. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR tyrosine kinase, which is often overexpressed in cancer cells. 4-phenyl-6-[(trifluoromethyl)thio]-2(1H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2OS/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFKESGCLKCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-6-(trifluoromethylsulfanyl)-1H-quinazolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoate](/img/structure/B3749313.png)


![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3749335.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)tyrosinate](/img/structure/B3749340.png)
![3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3749344.png)
![1-phenyl-4-[4-(2-phenylethyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3749350.png)
![2-oxo-2-phenylethyl {[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3749359.png)
![{[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3749370.png)
![4-methoxy-N-[(2-pyrimidinylamino)carbonyl]benzamide](/img/structure/B3749394.png)


